molecular formula C19H18BrN3O3 B4524764 4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole

4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole

Cat. No.: B4524764
M. Wt: 416.3 g/mol
InChI Key: XJRDAZAYGMOATI-UHFFFAOYSA-N
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Description

4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

One common method for synthesizing oxazole derivatives is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild reaction conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this one.

Chemical Reactions Analysis

4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxazole rings and the bromophenyl group may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact mechanism of action and the molecular targets involved .

Comparison with Similar Compounds

Similar compounds to 4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole include other oxazole derivatives, such as:

These compounds share similar structural features, such as the presence of bromophenyl and oxazole or related heterocyclic rings. the unique combination of functional groups in this compound sets it apart and may confer distinct biological activities and applications.

Properties

IUPAC Name

[5-(4-bromophenyl)-1,2-oxazol-3-yl]-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c1-11-18(12(2)25-21-11)16-4-3-9-23(16)19(24)15-10-17(26-22-15)13-5-7-14(20)8-6-13/h5-8,10,16H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRDAZAYGMOATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 2
4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 3
4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 5
4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
4-{1-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole

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